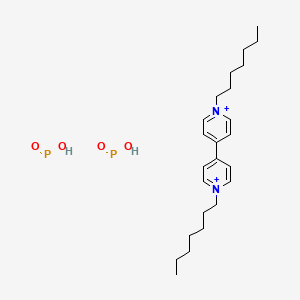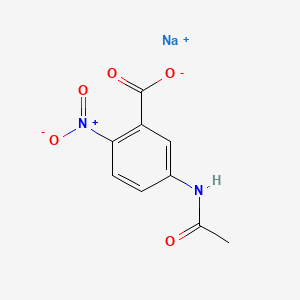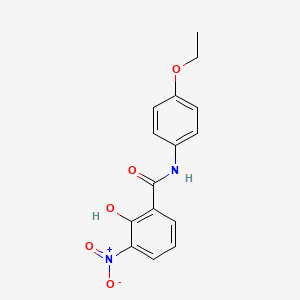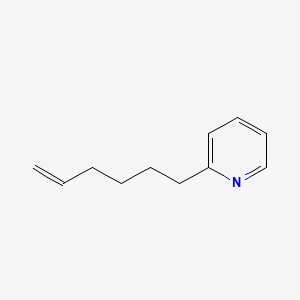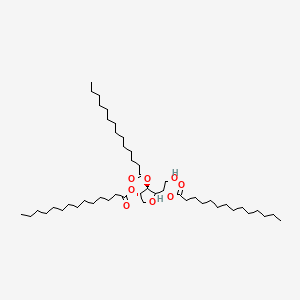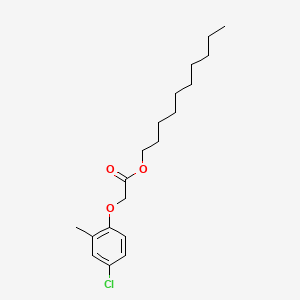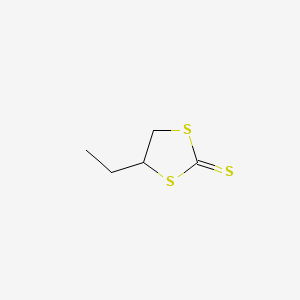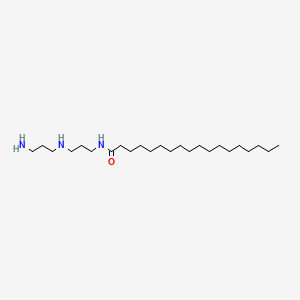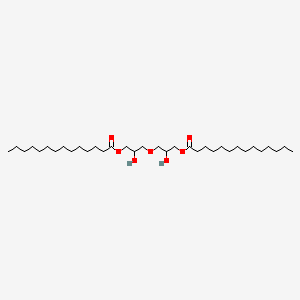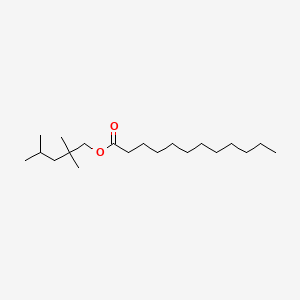
2,2,4-Trimethylpentyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentyl laurate, also known as dodecanoic acid 2,2,4-trimethylpentyl ester, is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
2,2,4-Trimethylpentyl laurate can be synthesized through the esterification of lauric acid with 2,2,4-trimethylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester . Industrial production methods may involve continuous processes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2,2,4-Trimethylpentyl laurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Scientific Research Applications
2,2,4-Trimethylpentyl laurate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It is used in the formulation of biological assays and as a component in cell culture media.
Medicine: It is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentyl laurate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release lauric acid and 2,2,4-trimethylpentanol, which can then participate in various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in drug delivery or as a plasticizer .
Comparison with Similar Compounds
2,2,4-Trimethylpentyl laurate can be compared with other similar compounds such as:
Methyl laurate: Another ester of lauric acid, but with methanol instead of 2,2,4-trimethylpentanol.
Ethyl laurate: Similar to methyl laurate but with ethanol.
2,2,4-Trimethylpentyl palmitate: An ester of palmitic acid with 2,2,4-trimethylpentanol. The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
71672-90-7 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl dodecanoate |
InChI |
InChI=1S/C20H40O2/c1-6-7-8-9-10-11-12-13-14-15-19(21)22-17-20(4,5)16-18(2)3/h18H,6-17H2,1-5H3 |
InChI Key |
AOVJXHIIJRHNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


